molecular formula C19H25N5O4 B286440 2-[2-(4-{4-nitrophenyl}-1-piperazinyl)ethyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione

2-[2-(4-{4-nitrophenyl}-1-piperazinyl)ethyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione

Cat. No.: B286440
M. Wt: 387.4 g/mol
InChI Key: GPIAAPGFNDKAPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-{4-nitrophenyl}-1-piperazinyl)ethyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is a chemical compound that has been widely studied for its potential therapeutic applications. It is a member of the imidazopyridine class of compounds and has been shown to have a range of biological effects.

Mechanism of Action

The mechanism of action of 2-[2-(4-{4-nitrophenyl}-1-piperazinyl)ethyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is not fully understood, but it is believed to act through several different pathways. It has been shown to inhibit the activity of certain enzymes, such as phosphodiesterase and histone deacetylase, which play important roles in cell signaling and gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, as well as the ability to induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects, potentially making it useful in the treatment of neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of 2-[2-(4-{4-nitrophenyl}-1-piperazinyl)ethyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is its broad range of potential therapeutic applications. It has been shown to have activity against a range of diseases, making it a potentially useful drug candidate. One limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several potential future directions for research on 2-[2-(4-{4-nitrophenyl}-1-piperazinyl)ethyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione. One area of interest is its potential use in the treatment of cancer. Further studies are needed to better understand its mechanism of action and to optimize its therapeutic potential. Another potential direction is its use in the treatment of neurological disorders, such as Alzheimer's disease. More research is needed to fully understand its neuroprotective effects and to determine its potential as a therapeutic agent for these conditions.

Synthesis Methods

The synthesis of 2-[2-(4-{4-nitrophenyl}-1-piperazinyl)ethyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione has been described in several research studies. One common method involves the reaction of 2-aminopyridine with 4-nitrobenzyl chloride in the presence of sodium hydride, followed by reaction with piperazine and subsequent cyclization.

Scientific Research Applications

2-[2-(4-{4-nitrophenyl}-1-piperazinyl)ethyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have activity against a range of diseases, including cancer, inflammation, and neurological disorders.

Properties

Molecular Formula

C19H25N5O4

Molecular Weight

387.4 g/mol

IUPAC Name

2-[2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl]-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione

InChI

InChI=1S/C19H25N5O4/c25-18-17-3-1-2-8-22(17)19(26)23(18)14-11-20-9-12-21(13-10-20)15-4-6-16(7-5-15)24(27)28/h4-7,17H,1-3,8-14H2

InChI Key

GPIAAPGFNDKAPX-UHFFFAOYSA-N

SMILES

C1CCN2C(C1)C(=O)N(C2=O)CCN3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1CCN2C(C1)C(=O)N(C2=O)CCN3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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